molecular formula C16H18O4 B13346218 Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate

Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate

Cat. No.: B13346218
M. Wt: 274.31 g/mol
InChI Key: VZLSOXZQUBVIQK-UHFFFAOYSA-N
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Description

Methyl 4-(4-formyl-2-oxabicyclo[222]octan-1-yl)benzoate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the formyl and ester groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Conversion to Methyl 4-(4-carboxy-2-oxabicyclo[2.2.2]octan-1-yl)benzoate.

    Reduction: Formation of Methyl 4-(4-hydroxymethyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxymethyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate
  • Methyl 4-(4-carboxy-2-oxabicyclo[2.2.2]octan-1-yl)benzoate
  • Methyl 4-(4-methoxy-2-oxabicyclo[2.2.2]octan-1-yl)benzoate

Uniqueness

Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This allows for specific chemical modifications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate

InChI

InChI=1S/C16H18O4/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(10-17,7-9-16)11-20-16/h2-5,10H,6-9,11H2,1H3

InChI Key

VZLSOXZQUBVIQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C23CCC(CC2)(CO3)C=O

Origin of Product

United States

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